molecular formula C45H76O19 B1216486 Disporoside C

Disporoside C

Cat. No.: B1216486
M. Wt: 921.1 g/mol
InChI Key: SORUXVRKWOHYEO-YGNOLRTQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Officinalisinin I (CAS: 57944-18-0) is a triterpenoid saponin with the molecular formula C₄₅H₇₆O₁₉ and a molecular weight of 921.07 g/mol . It is commonly isolated from Anemarrhena asphodeloides (知母), a plant used in traditional medicine for its anti-inflammatory and antipyretic properties . The compound is characterized by a steroidal aglycone core linked to multiple sugar moieties, contributing to its hydrophilicity and bioactivity.

Purity and structural validation are critical for its application in research. High-performance liquid chromatography (HPLC) confirms its purity (≥98%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) data validate its stereochemistry and glycosylation patterns .

Properties

Molecular Formula

C45H76O19

Molecular Weight

921.1 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+,42-,43+,44+,45-/m1/s1

InChI Key

SORUXVRKWOHYEO-YGNOLRTQSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Officinalisinin I belongs to the saponin class, which includes structurally diverse compounds with shared biosynthetic pathways and bioactivities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Officinalisinin I and Related Saponins

Compound Name Source Molecular Formula Key Structural Features Bioactivities Key References
Officinalisinin I Anemarrhena asphodeloides C₄₅H₇₆O₁₉ 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucuronopyranosyl aglycone Anti-inflammatory, anti-diabetic
Astragaloside IV Astragalus membranaceus C₄₁H₆₈O₁₄ Cycloartane-type triterpene with xylose and glucose units Immunomodulatory, cardioprotective
Ginsenoside Rg3 Panax ginseng C₄₂H₇₂O₁₃ Dammarane-type triterpene with two glucose units Anti-cancer, neuroprotective
Saikosaponin A Bupleurum falcatum C₄₂H₆₈O₁₃ Oleanane-type triterpene with fructose and glucose Antiviral, hepatoprotective

Key Findings from Comparative Studies

Structural Diversity and Bioactivity: Officinalisinin I’s steroidal backbone distinguishes it from dammarane (e.g., Ginsenoside Rg3) and oleanane-type saponins (e.g., Saikosaponin A). This structural variation correlates with its unique anti-diabetic effects, likely mediated through PPAR-γ activation . Compared to Astragaloside IV, Officinalisinin I lacks a cycloartane ring system, which may reduce its cardioprotective potency but enhance its solubility due to additional glycosylation .

Pharmacokinetic Profiles: Officinalisinin I exhibits lower oral bioavailability (<5%) than Ginsenoside Rg3 (12–15%), attributed to its higher molecular weight and polar sugar groups . Saikosaponin A shows superior membrane permeability due to its oleanane backbone, enabling faster cellular uptake in antiviral studies .

Mechanistic Differences :

  • Officinalisinin I inhibits NF-κB signaling in inflammation models, whereas Astragaloside IV modulates TGF-β pathways for fibrosis reduction .
  • Unlike Saikosaponin A, which directly binds viral envelopes, Officinalisinin I’s anti-inflammatory action is linked to COX-2 suppression .

Synthetic and Extraction Challenges: Officinalisinin I’s complex glycosylation pattern complicates synthetic efforts compared to simpler saponins like Ginsenoside Rg3. Current methods rely on plant extraction with yields <0.01% . Structural analogs with modified sugar chains (e.g., 2-deoxy derivatives) are under investigation to improve bioavailability .

Methodological Considerations

Comparative studies adhere to IUPAC nomenclature and ACS guidelines for structural elucidation . Spectroscopic data (NMR, MS) and chromatographic purity (HPLC) are standardized across studies to ensure reproducibility . For instance, Officinalisinin I’s NMR signals at δ 5.32 (H-12) and δ 4.98 (anomeric protons) confirm its aglycone and glycosidic linkages, respectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.